2,4-Dinitrotoluene
Description
Structure
3D Structure
Properties
IUPAC Name |
1-methyl-2,4-dinitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O4/c1-5-2-3-6(8(10)11)4-7(5)9(12)13/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMBFBMJGBANMMK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O4, Array | |
| Record name | DINITROTOLUENES, MOLTEN | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/8578 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 2,4-DINITROTOLUENE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0727 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0020529 | |
| Record name | 2,4-Dinitrotoluene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0020529 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Heated yellow liquid. Solidifies if allowed to cool. Insoluble in water and more dense than water. Toxic by skin absorption, inhalation and ingestion. Easily absorbed through the skin. Produces toxic oxides of nitrogen during combustion. Used to make dyes and other chemicals., Yellow solid; [ICSC] Yellow to red solid; Yellow liquid when heated; [CHRIS], YELLOW CRYSTALS WITH CHARACTERISTIC ODOUR., Orange-yellow crystalline solid with a characteristic odor. | |
| Record name | DINITROTOLUENES, MOLTEN | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/8578 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 2,4-Dinitrotoluene | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/10386 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | 2,4-DINITROTOLUENE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0727 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | 2,4-DINITROTOLUENE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/163 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Boiling Point |
572 °F at 760 mmHg (Decomposes) (NTP, 1992), 300 °C (decomposes), 572 °F | |
| Record name | DINITROTOLUENES, MOLTEN | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/8578 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 2,4-DINITROTOLUENE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1144 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | 2,4-DINITROTOLUENE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/163 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Flash Point |
405 °F (NTP, 1992), 404 °F (207 °F) (Closed cup), 169 °C c.c., 404 °F | |
| Record name | DINITROTOLUENES, MOLTEN | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/8578 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 2,4-DINITROTOLUENE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1144 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | 2,4-DINITROTOLUENE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0727 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | 2,4-DINITROTOLUENE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/163 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Solubility |
less than 0.1 mg/mL at 63 °F (NTP, 1992), Soluble in ethanol, chloroform, benzene and ethyl ether; very soluble in acetone, pyridine, Ethanol, at 15 °C, 30.46 g/L; diethyl ether, at 22 °C, 94 g/L; carbon disulfide, at 17 °C, 21.9 g/L, In water, 2.70X10+2 mg/L at 22 °C, In water, 200 mg/L at 25 °C, Solubility in water: very poor | |
| Record name | DINITROTOLUENES, MOLTEN | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/8578 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 2,4-DINITROTOLUENE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1144 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | 2,4-DINITROTOLUENE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0727 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Density |
1.379 at 68 °F (USCG, 1999) - Denser than water; will sink, Density = 1.521 g/mL at 15 °C, Density = 1.3208 g/mL at 71 °C, 1.52 g/cm³, 1.379 | |
| Record name | DINITROTOLUENES, MOLTEN | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/8578 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 2,4-DINITROTOLUENE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1144 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | 2,4-DINITROTOLUENE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0727 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | 2,4-DINITROTOLUENE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/163 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Vapor Density |
6.27 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 6.27 (Air = 1), Relative vapor density (air = 1): 6.28, 6.27 | |
| Record name | DINITROTOLUENES, MOLTEN | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/8578 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 2,4-DINITROTOLUENE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1144 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | 2,4-DINITROTOLUENE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0727 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | 2,4-DINITROTOLUENE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/163 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Vapor Pressure |
1 mmHg at 68 °F (NTP, 1992), 0.000147 [mmHg], Vapor pressure = 6X10-5 mm Hg at 15 °C, 1.47X10-4 mm Hg at 22 °C, Vapor pressure, Pa at 25 °C: 0.02, 1 mmHg | |
| Record name | DINITROTOLUENES, MOLTEN | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/8578 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 2,4-Dinitrotoluene | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/10386 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | 2,4-DINITROTOLUENE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1144 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | 2,4-DINITROTOLUENE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0727 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | 2,4-DINITROTOLUENE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/163 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Color/Form |
Yellow needles or monoclinic prisms, Yellow or orange crystals | |
CAS No. |
121-14-2, 1326-41-6, 84029-42-5 | |
| Record name | DINITROTOLUENES, MOLTEN | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/8578 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 2,4-Dinitrotoluene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=121-14-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,4-Dinitrotoluene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000121142 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzene, 1-methyl-2,4-dinitro-, sulfurized | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001326416 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,-Dinitrotoluene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084029425 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,4-DINITROTOLUENE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7194 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzene, 1-methyl-2,4-dinitro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2,4-Dinitrotoluene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0020529 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,-dinitrotoluene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.074.264 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,4-dinitrotoluene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.046 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Benzene, 1-methyl-2,4-dinitro-, sulfurized | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.021 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,4-DINITROTOLUENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6741D310ED | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 2,4-DINITROTOLUENE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1144 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | 2,4-DINITROTOLUENE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0727 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | 2,4-DINITROTOLUENE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/163 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Melting Point |
153 to 158 °F (NTP, 1992), 70.5 °C, 71 °C, 158 °F | |
| Record name | DINITROTOLUENES, MOLTEN | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/8578 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 2,4-DINITROTOLUENE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1144 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | 2,4-DINITROTOLUENE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0727 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | 2,4-DINITROTOLUENE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/163 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,4-Dinitrotoluene is synthesized through the nitration of toluene. The process involves the reaction of toluene with a nitrating mixture of nitric acid and sulfuric acid. The nitration of toluene sequentially produces mononitrotoluene, dinitrotoluene, and finally trinitrotoluene. The nitration of 4-nitrotoluene specifically yields this compound .
Industrial Production Methods: In industrial settings, the production of this compound involves continuous operation under controlled conditions. The nitration process typically yields a mixture containing about 96% this compound . The reaction is carried out using mixed acid (containing equimolar nitric acid) to achieve high yields.
Chemical Reactions Analysis
Types of Reactions: 2,4-Dinitrotoluene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 2,4-dinitrobenzoic acid.
Substitution: It can undergo nucleophilic substitution reactions due to the presence of nitro groups.
Common Reagents and Conditions:
Oxidation: Typically involves oxidizing agents such as potassium permanganate.
Reduction: Hydrogenation is carried out using catalysts like platinum or palladium under high pressure and temperature.
Substitution: Reactions often involve nucleophiles like amines or alcohols under basic conditions.
Major Products:
Oxidation: 2,4-Dinitrobenzoic acid.
Reduction: 2,4-Toluenediamine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Industrial Uses
Explosives Production
2,4-DNT is primarily utilized in the production of explosives. It serves as an intermediate in the synthesis of trinitrotoluene (TNT) and is also used in the formulation of gelatin explosives. Its role includes:
- Modifier for Smokeless Powders : Enhances performance characteristics.
- Plasticizer for Cellulose Nitrate : Improves flexibility and stability in explosive formulations .
Polyurethane Manufacturing
A significant portion of 2,4-DNT is hydrogenated to produce 2,4-diaminotoluene, which is a precursor for toluene diisocyanate (TDI), a key monomer in polyurethane production. The mixed isomers of dinitrotoluenes are also employed to create mixed toluene diisocyanates, providing cost-effective solutions in polyurethane applications .
Organic Synthesis
2,4-DNT is integral in organic synthesis processes:
- Production of Toluidines and Dyes : It acts as a precursor for various chemical compounds, including toluidines which are used in dye manufacturing.
- Research Applications : Used in studies focusing on biotransformation and degradation pathways in environmental science .
Environmental Research
Biodegradation Studies
Research has demonstrated that 2,4-DNT can be biodegraded by microbial consortia under specific conditions. For instance, phototrophic co-cultures have been shown to effectively convert 2,4-DNT using light and CO₂ as inputs. This highlights its potential for bioremediation applications .
Health and Safety Research
Numerous studies have investigated the toxicological effects of 2,4-DNT. These studies often involve animal models to assess potential carcinogenic effects and other health impacts:
- Animal Studies : Research involving mice and rats has indicated various health impacts such as reduced body weight and increased tumor incidence at higher doses .
- Environmental Impact Assessments : Investigations into the effects of 2,4-DNT on plant metabolism reveal significant phytotoxicity, affecting mineral balance and overall plant health .
Data Table: Summary of Applications
| Application Area | Specific Use | Notes |
|---|---|---|
| Explosives Production | Modifier for smokeless powders | Enhances performance characteristics |
| Precursor for TNT | Key ingredient in military and commercial explosives | |
| Polyurethane Manufacturing | Intermediate for TDI | Cost-effective mixed isomer production |
| Organic Synthesis | Production of toluidines | Used in dye manufacturing |
| Environmental Research | Biodegradation studies | Microbial degradation pathways being explored |
| Health Research | Toxicological assessments | Animal studies indicate potential health risks |
Case Study 1: Toxicological Assessment
In a study conducted by the United States National Cancer Institute (1978), groups of B6C3F1 mice were fed diets containing varying concentrations of 2,4-DNT over an extended period. The results indicated a correlation between dosage and body weight reduction without a significant increase in tumor incidence.
Case Study 2: Biodegradation Pathways
A recent investigation into the biodegradation of 2,4-DNT revealed that specific microbial consortia could effectively degrade the compound under aerobic conditions. This research supports the viability of using such biological systems for environmental remediation efforts .
Mechanism of Action
The mechanism of action of 2,4-dinitrotoluene involves its interaction with molecular targets and pathways:
Oxidation Mechanism: In advanced oxidation processes, hydroxyl radicals attack the methyl group of this compound, leading to sequential hydrogen abstraction and formation of intermediates.
Reduction Mechanism: During hydrogenation, the nitro groups are reduced to amino groups, forming 2,4-toluenediamine.
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural Isomers of Dinitrotoluene
Dinitrotoluene (DNT) exists as six structural isomers, differing in nitro group positions. Key isomers include:
| Property | 2,4-DNT | 2,6-DNT | 3,4-DNT | 3,5-DNT |
|---|---|---|---|---|
| CAS Registry Number | 121-14-2 | 606-20-2 | 610-39-9 | 618-85-9 |
| Major Use | TNT precursor | Explosive additive | Limited industrial | Intermediate in dyes |
| Toxicity (Acute) | High (hepatotoxic) | Moderate | Low data | Low data |
| Environmental Persistence | High | Moderate | Moderate | Low |
| Metabolism in Humans | 2,4-Dinitrobenzoic acid (major) | 2,6-Dinitrobenzyl alcohol | Not characterized | Not characterized |
Key Differences :
- 2,4-DNT vs. 2,6-DNT : While both are TNT precursors, 2,4-DNT exhibits higher toxicity and environmental persistence. 2,6-DNT is less hepatotoxic but associated with reproductive toxicity in rats .
- 3,4-DNT and 3,5-DNT: Limited industrial use and toxicity data; these isomers are less environmentally prevalent .
Comparison with Trinitrotoluene (TNT) and DNAN
| Property | 2,4-DNT | TNT | DNAN (2,4-Dinitroanisole) |
|---|---|---|---|
| Structure | C₇H₆N₂O₄ | C₇H₅N₃O₆ | C₇H₆N₂O₅ |
| Primary Use | TNT precursor | Military explosive | Insensitive munitions |
| Degradation Pathways | Phytoremediation, bacterial ring cleavage | Photolysis, alkaline hydrolysis | Alkaline hydrolysis, microbial reduction |
| Toxicity | Hepatotoxic, mutagenic | Carcinogenic, neurotoxic | Less toxic than TNT |
Key Insights :
- Degradation : 2,4-DNT is uniquely amenable to phytoremediation via engineered "dinitrotoluene scavenger" plants, which fully mineralize it into acetyl-CoA and ATP without toxic intermediates . In contrast, TNT degradation often produces toxic nitroso derivatives .
- Alkaline Hydrolysis: 2,4-DNT and DNAN undergo denitration under alkaline conditions, but 2,4-DNT forms nitrophenols, while DNAN produces less hazardous metabolites .
Environmental Remediation and Detection
Degradation Efficiency Across Compounds
Sensor Selectivity
Electrochemical sensors modified with iron nanoparticles show high specificity for 2,4-DNT over 2,6-DNT, 2-NT, and 1,3-DNB due to its distinct redox behavior .
Biological Activity
2,4-Dinitrotoluene (2,4-DNT) is a nitroaromatic compound widely used in the production of explosives, dyes, and rubber. Its biological activity has been extensively studied due to its potential health risks and environmental impact. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity of 2,4-DNT, including its toxicity, mutagenicity, and effects on different biological systems.
Toxicological Profile
Acute and Chronic Toxicity
2,4-DNT exhibits significant toxicity in various animal models. The oral LD50 values indicate that it is moderately to highly toxic to rats and mice. In chronic toxicity studies conducted on mice, significant adverse effects were observed at doses as low as 14 mg/kg/day. High-dose groups exhibited decreased weight gain, toxic anemia, and organ weight changes (spleen and liver) .
Table 1: Summary of Toxicity Studies on 2,4-DNT
| Study | Species | Dose (mg/kg/day) | Observed Effects |
|---|---|---|---|
| Lee et al. (1978) | Rats | 34 - 266 | Decreased spermatogenesis, body weight loss |
| Hong et al. (1985) | Mice | 14 - 898 | Anemia, organ weight changes |
| Lane et al. (1985) | Rats | 60 - 240 | Reduced mating index |
Reproductive and Developmental Effects
Research indicates that 2,4-DNT has adverse reproductive effects. In male rats, it caused anti-spermatogenic activity leading to decreased fertility rates . A study involving Sprague-Dawley rats reported significant reductions in mating indices at high doses (240 mg/kg/day), suggesting a direct impact on reproductive capabilities .
Mutagenicity and Carcinogenicity
2,4-DNT is classified as a probable human carcinogen (Class B2) by the EPA due to its mutagenic properties . Studies have shown that exposure to this compound can lead to genetic mutations through the generation of reactive oxygen species (ROS) during its metabolism . The compound's degradation products have also been implicated in inducing oxidative stress responses that may contribute to mutagenesis.
Environmental Impact
The environmental persistence of 2,4-DNT raises concerns regarding its ecological effects. It has been detected in surface water samples near former munitions manufacturing sites in Germany . Biodegradation studies indicate that certain microbial strains can effectively degrade 2,4-DNT under anaerobic conditions, achieving removal efficiencies above 99% .
Table 2: Environmental Concentrations of 2,4-DNT
| Location | Concentration (µg/L) |
|---|---|
| Hischagen/Waldhof | 3.1 - 13.0 |
| River Losse | 0.5 |
| River Elbe | 0.1 - 1.3 |
Case Studies
A noteworthy case study involved underground copper miners in Germany exposed to DNT through skin contact. This study identified several cases of renal cell cancer among the exposed population . Such findings underscore the potential occupational hazards associated with exposure to this compound.
Q & A
Q. What analytical methods are recommended for detecting 2,4-DNT in environmental samples?
Gas chromatography (GC) with microfabricated focusers and sensor arrays enables rapid detection of 2,4-DNT at sub-parts-per-billion concentrations in air, with a limit of detection (LOD) of 0.12 ppb per 1-L sample. Electrochemical sensors using ZnO–Ag₂O nanocomposites offer label-free, selective detection in water matrices, leveraging redox activity of nitro groups . For aqueous samples, liquid chromatography-mass spectrometry (LC/MS) is employed to monitor hydrolysis byproducts and degradation intermediates .
Q. How are toxicity assessments of 2,4-DNT conducted in preclinical studies?
Chronic toxicity is evaluated via oral gavage in rodents, with endpoints including methemoglobinemia, hepatotoxicity, and reproductive effects (e.g., reduced sperm count). The U.S. EPA recommends benchmark dose modeling for risk assessment, using data from hepatic and mammary tumor incidence in rats . Acute exposure studies focus on CNS depression and hematological changes, while in vitro assays assess mutagenicity via Ames tests and sister chromatid exchange assays .
Q. What are the standard protocols for degrading 2,4-DNT in contaminated water?
The 3D electro-Fenton (3D/EF) process using magnetic activated carbon (GAC/Fe₃O₄) particle electrodes achieves >90% degradation under optimized conditions: pH 3, 20 mA/cm² current density, and 0.5 mM Fe²⁺. Persulfate activation with zero-valent iron (ZVI) is another advanced oxidation method, monitored via 3D fluorescence and FTIR spectroscopy to track aromatic ring cleavage and nitro group reduction .
Advanced Research Questions
Q. How do microbial degradation pathways for 2,4-DNT differ across species?
Fungi: Rare fungal species (e.g., Phanerochaete chrysosporium) transform 2,4-DNT via nitroreductases, producing 2-amino-4-nitrotoluene. Bacteria: Engineered E. coli with synthetic pathways fully mineralize 2,4-DNT into tricarboxylic acid (TCA) cycle intermediates, using nitroreductases and cytochrome P450 systems. Key metabolites include 4-methyl-5-nitrocatechol and 2,4-dinitrobenzaldehyde .
Q. What kinetic models describe the hydrogenation of 2,4-DNT in catalytic systems?
Hydrogenation over Pd/Al₂O₃ follows a Langmuir-Hinshelwood mechanism, with rate dependence on H₂ pressure (0.5–1.5 MPa) and catalyst loading (2–10 g/L). The rate equation is:
Nonisothermal effects at 323–363 K show a 2.5-fold rate increase, attributed to enhanced H₂ dissociation on Pd sites .
Q. How do spectroscopic techniques elucidate structural changes during 2,4-DNT degradation?
- 3D fluorescence : Identifies quinone-like intermediates via excitation/emission matrix (EEM) shifts (λex/λem = 280/350 nm → 320/420 nm).
- FTIR : Tracks nitro group (–NO₂) loss (peak at 1530 cm⁻¹) and carboxyl group (–COOH) formation (1700 cm⁻¹).
- 2D correlation analysis : Resolves sequential degradation steps, showing nitro reduction precedes aromatic ring oxidation .
Q. What contradictions exist in carcinogenicity data for 2,4-DNT, and how are they resolved?
Animal studies: Technical-grade 2,4-DNT induces hepatocellular carcinomas (rats) and mammary tumors (mice) at 50–100 mg/kg/day. Human studies: Occupational exposure data show no significant cancer mortality but conflicting reproductive effects (e.g., reduced sperm count vs. no hormonal disruption). IARC classifies 2,4-DNT as Group 2B (possibly carcinogenic) due to mechanistic evidence of DNA adduct formation and oxidative stress .
Q. How does alkaline hydrolysis of 2,4-DNT compare to TNT and DNAN?
Methodological Considerations
- Confounding factors in toxicity assays : Gut microbiota influence 2,4-DNT metabolism; germ-free rodents show reduced DNA adducts. Always pair in vivo studies with microbiome analysis .
- Analytical interference : Co-eluting isomers (e.g., 2,6-DNT) require GC columns with polar stationary phases (e.g., DB-624) for resolution .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
